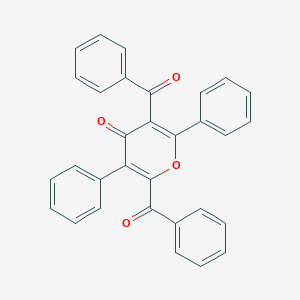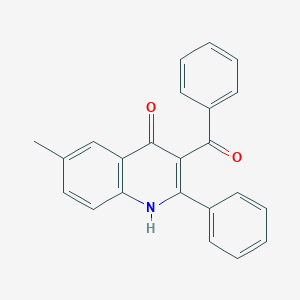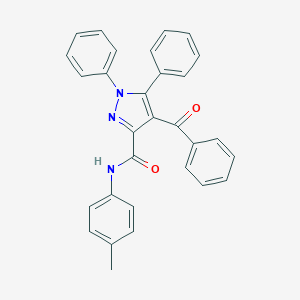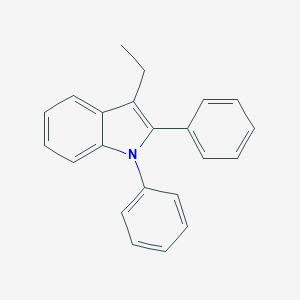![molecular formula C8H6N4O4 B371961 1-methyl-6-nitropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B371961.png)
1-methyl-6-nitropyrido[2,3-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-6-nitropyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a nitro group at the 6th position and a methyl group at the 1st position. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-6-nitropyrido[2,3-d]pyrimidine-2,4-dione typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 6-amino-1-methyluracil with nitroacetaldehyde under acidic conditions to form the desired compound . The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-6-nitropyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-methyl-6-nitropyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antibacterial, and antiviral activities.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of other complex molecules and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-methyl-6-nitropyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity by participating in redox reactions and forming reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or interfere with DNA synthesis, contributing to its anticancer and antibacterial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidine: A parent compound with similar structural features but lacking the nitro and methyl groups.
6-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: A derivative with an amino group instead of a nitro group.
1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: A compound without the nitro group.
Uniqueness
1-methyl-6-nitropyrido[2,3-d]pyrimidine-2,4-dione is unique due to the presence of both the nitro and methyl groups, which contribute to its distinct chemical and biological properties. The nitro group enhances its reactivity and potential biological activities, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C8H6N4O4 |
|---|---|
Molekulargewicht |
222.16g/mol |
IUPAC-Name |
1-methyl-6-nitropyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H6N4O4/c1-11-6-5(7(13)10-8(11)14)2-4(3-9-6)12(15)16/h2-3H,1H3,(H,10,13,14) |
InChI-Schlüssel |
AEIGIZCEWCUSEW-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=N2)[N+](=O)[O-])C(=O)NC1=O |
Kanonische SMILES |
CN1C2=C(C=C(C=N2)[N+](=O)[O-])C(=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1~3a~,1~4~,1~5~,1~9b~-tetrahydro-2-aza-1~1~H-3(1,2)-benzena-1(3a,9b)-benzo[g]indolacyclopropaphane-1~2~,1~3~-dione](/img/structure/B371878.png)
![3a-Benzyl-8,8a-diphenyl-1,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-2,3-dione](/img/structure/B371881.png)
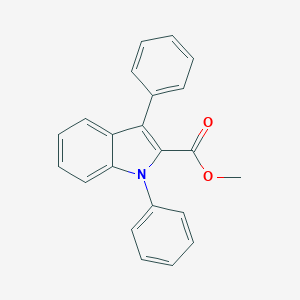
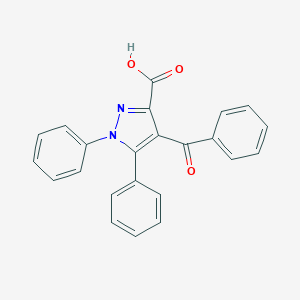
![9-Tert-butyl-8-(2,2-dimethylpropanoyl)-6,10-dioxaspiro[4.5]dec-8-en-7-one](/img/structure/B371886.png)
![Diethyl 1,3,5,7-tetratert-butyl-2,6,9-trioxabicyclo[3.3.1]nona-3,7-diene-4,8-dicarboxylate](/img/structure/B371889.png)
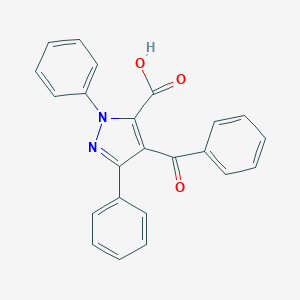

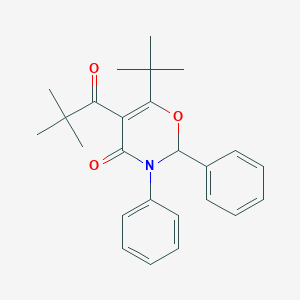
![N-[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]-N'-phenylurea](/img/structure/B371894.png)
